rac cis-Loxoprofen Alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[(1R,2R)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-WDEVSDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@H]2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Isomeric Analysis of Rac Cis Loxoprofen Alcohol
Diastereomeric and Enantiomeric Elucidation of rac cis-Loxoprofen Alcohol
The metabolic reduction of the ketone on the cyclopentyl ring of loxoprofen (B1209778) creates two new stereocenters. Combined with the existing chiral center on the propionic acid side chain, this results in a total of eight possible stereoisomers of loxoprofen alcohol. researchgate.net These isomers are grouped into diastereomeric pairs, primarily distinguished by the relative orientation of the hydroxyl group on the cyclopentyl ring, leading to trans and cis configurations. nih.govresearchgate.net The trans-alcohol form is generally considered the major and more active metabolite, while the cis-alcohol form is a minor product. nih.gov
This compound refers to a specific racemic mixture of one of the cis diastereomers. A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. The designation rel-2-(4-(((1R,2R)-2-hydroxycyclopentyl)methyl)phenyl)propanoic acid is a chemical name for the racemic cis-alcohol form. scbt.comsynzeal.com The complexity of these structures necessitates sophisticated analytical techniques for their separation and identification. researchgate.net The synthesis of all eight possible alcohol stereoisomers has been undertaken in research settings to allow for precise structural determination and absolute configurational assignment of the metabolites. researchgate.net
| Property | Value |
|---|---|
| Chemical Name | rel-2-(4-(((1R,2R)-2-hydroxycyclopentyl)methyl)phenyl)propanoic acid synzeal.com |
| Synonym | This compound clearsynth.com |
| Molecular Formula | C₁₅H₂₀O₃ scbt.com |
| Molecular Weight | 248.32 g/mol scbt.com |
| CAS Number | 371753-20-7 scbt.com |
| Stereochemical Nature | Racemic mixture of a cis-diastereomer synzeal.com |
Advanced Stereochemical Characterization
The separation and characterization of loxoprofen alcohol stereoisomers rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method used for the simultaneous analysis of loxoprofen and its diastereomeric alcohol metabolites in various biological matrices. researchgate.netnih.gov
To resolve the enantiomers within the diastereomeric groups, chiral chromatography is essential. Studies have successfully employed chiral stationary phases (CSPs) for this purpose. For instance, a Chiralcel OJ column has been used with a mobile phase consisting of hexane-2-propanol-trifluoroacetic acid to achieve good resolution of the four stereoisomers of loxoprofen. researchgate.net
Detection methods are coupled with HPLC to identify and quantify the separated isomers. Standard UV detection is commonly used, with monitoring typically set around 220-225 nm. researchgate.netnih.gov For more specific stereochemical analysis, a circular dichroism (CD) based detector can be utilized, which is particularly adept at distinguishing between enantiomers. researchgate.net Furthermore, mass spectrometric techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to confirm the identity of the metabolites based on their mass-to-charge ratios and fragmentation patterns. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Technique | Chiral Column Liquid Chromatography | researchgate.net |
| Stationary Phase (Column) | Chiralcel OJ (250 x 4.6 mm) | researchgate.net |
| Mobile Phase | Hexane-2-propanol-trifluoroacetic acid (95:5:0.1) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Detection | UV at 225 nm; Circular Dichroism (CD) | researchgate.net |
| Application | Separation of loxoprofen stereoisomers in human plasma | researchgate.net |
Computational and Theoretical Modeling of Stereoisomers
Computational and theoretical modeling serve as powerful tools to complement experimental data in stereochemical analysis. These methods can predict the optimal molecular geometries, conformational preferences, and electronic properties of the different stereoisomers of loxoprofen alcohol. Techniques such as Density Functional Theory (DFT) calculations are used to examine the electronic structure and predict physicochemical properties that are relevant to molecular recognition and crystalline state behavior.
For loxoprofen and its derivatives, computational analysis focuses on understanding the conformational flexibility, particularly the relative orientations of the cyclopentyl ring and the aromatic benzene (B151609) ring. Molecular dynamics simulations can provide insights into the dynamic behavior of these isomers in different environments. In the context of drug design and metabolism, computer simulations have been used to investigate the binding of loxoprofen derivatives to biological targets like cyclooxygenase (COX) enzymes. nih.gov Such models can help rationalize the differences in biological activity observed between stereoisomers, such as the potent inhibitory activity of the specific (2S,1'R,2'S)-trans-alcohol derivative, by simulating their interactions at the molecular level. nih.gov
Synthetic Methodologies for Rac Cis Loxoprofen Alcohol and Its Stereoisomers
Stereoselective Chemical Synthesis Approaches
Stereoselective synthesis of loxoprofen (B1209778) alcohol isomers is centered on the reduction of the cyclopentanone (B42830) carbonyl group of the loxoprofen precursor. The orientation of the incoming hydride relative to the existing bulky substituent at the adjacent carbon atom dictates the formation of either the cis or trans diastereomer.
Standard chemical reduction of loxoprofen using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent yields a mixture of cis- and trans-loxoprofen alcohol. doubtnut.com The diastereomeric ratio of this reduction is governed by steric hindrance. The large {4-[(2-propanoic acid)phenyl]methyl} group on the cyclopentanone ring sterically hinders one face of the carbonyl group. Typically, the hydride attacks from the less hindered face, opposite to this bulky group, which preferentially yields the trans alcohol isomer. Achieving a high yield of the cis isomer requires overcoming this steric bias, potentially through substrate control or the use of specific reagent systems that can favor attack from the more hindered face. Modifying the reduction conditions, for instance by using chelating agents like cerium(III) chloride (the Luche reduction), can alter the stereochemical outcome by changing the transition state geometry, although this often enhances selectivity for the anti-product (trans). nih.gov
Asymmetric synthesis aims to produce a single, desired stereoisomer. This can be achieved by employing chiral reagents or auxiliaries that influence the stereochemical course of the reaction.
Chiral Reducing Agents: A prominent strategy for asymmetric ketone reduction involves the use of chiral borane (B79455) reagents. Reagents such as Alpine-Borane (derived from α-pinene) or catalysts like the Corey-Bakshi-Shibata (CBS) oxazaborolidine system are capable of reducing prochiral ketones with high enantioselectivity. nih.govchemtube3d.com When applied to loxoprofen or a suitable precursor, these reagents can deliver a hydride to a specific face of the cyclopentanone carbonyl, leading to the formation of an enantiomerically enriched alcohol. The resulting diastereoselectivity (cis vs. trans) would still be influenced by the steric factors of the substrate interacting with the bulky chiral reagent.
Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to the loxoprofen molecule. A documented method for the synthesis of a specific stereoisomer of the trans-alcohol metabolite utilizes (S)-ethyl lactate (B86563) as a chiral auxiliary. google.com In this process, racemic loxoprofen is first converted to a mixture of diastereomeric esters by reaction with the chiral alcohol. These diastereomers, possessing different physical properties, can then be separated. Subsequent reduction of the separated ester would yield an enantiomerically and diastereomerically pure alcohol-ester, which can then be hydrolyzed to the final desired loxoprofen alcohol stereoisomer. A similar pathway could theoretically be adapted to isolate and synthesize specific cis-alcohol stereoisomers.
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis, often providing exceptional levels of stereocontrol under mild reaction conditions.
The in vivo conversion of loxoprofen to its alcohol metabolites is itself a biocatalytic reduction, mediated by carbonyl reductase enzymes in the liver. google.comstudy.com These enzymes stereoselectively reduce the ketone to produce both trans- and cis-alcohols. Harnessing similar enzymes in vitro provides a direct route to these compounds. Oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. By screening a library of such enzymes, it is possible to identify specific biocatalysts that can reduce the loxoprofen ketone with high selectivity for the desired cis-alcohol stereoisomer.
Whole-cell biotransformations using microorganisms known for their reductive capabilities, such as yeasts or bacteria like Geotrichum candidum, represent another viable method. nih.gov These systems utilize their native enzymatic machinery to perform the reduction, often with high stereoselectivity, and can be a cost-effective production method.
Resolution Techniques for Racemic Mixtures
When a synthetic route produces a racemic or diastereomeric mixture, resolution techniques are required to separate and isolate the desired stereoisomer.
Enzymatic Kinetic Resolution: This technique is particularly effective for separating enantiomers of a racemic alcohol. It relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer at a much faster rate than the other. In a synthesis targeting loxoprofen, the kinetic resolution of a racemic precursor alcohol, 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol, has been demonstrated using lipase from Burkholderia cepacia (lipase PS) and vinyl acetate (B1210297) as an acyl donor. nih.gov This method efficiently separates the enantiomers, yielding one as an acetate and leaving the other as the unreacted alcohol, both with high enantiomeric purity. A similar strategy could be applied directly to a racemic mixture of cis-loxoprofen alcohol.
| Enzyme | Acyl Donor | Solvent | Product 1 | Enantiomeric Excess (ee) of Product 1 | Product 2 | Enantiomeric Excess (ee) of Product 2 | Reference |
|---|---|---|---|---|---|---|---|
| Lipase PS (from Burkholderia cepacia) | Vinyl Acetate | DIPE | (S)-acetate | 98% | (R)-alcohol | 94% | nih.gov |
Resolution via Diastereomer Formation: As described in the asymmetric synthesis section (3.1.1), reacting a racemic mixture (e.g., rac-loxoprofen) with a single enantiomer of a chiral resolving agent (e.g., (S)-ethyl lactate) produces a mixture of diastereomers. google.com Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional crystallization or column chromatography. Once separated, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure isomers.
Synthetic Routes to Loxoprofen Alcohol Metabolite Precursors
The synthesis of loxoprofen can be achieved through various routes. One common industrial approach involves the coupling of two key fragments: a phenylpropanoic acid moiety and a cyclopentanone moiety. For example, a synthesis may start with the Friedel-Crafts reaction of a suitable aromatic compound, followed by steps to build the propanoic acid side chain. The cyclopentyl group is typically introduced via alkylation. One patented method describes the reaction of 2-ethoxycarbonyl cyclopentanone with 2-(4-bromomethylphenyl)propionic acid, followed by hydrolysis and decarboxylation to yield the final loxoprofen molecule. The availability of these precursors is essential for the subsequent reduction step to produce the target loxoprofen alcohol metabolites.
Biochemical Formation and Enzymatic Transformation of Cis Loxoprofen Alcohol
Role of Carbonyl Reductase in Loxoprofen (B1209778) Metabolism to Alcohol Metabolites
Loxoprofen is a prodrug that becomes pharmacologically active after being metabolized in the body. nih.govnih.govdrugbank.com The primary step in its bioactivation is the reduction of its ketone group to an alcohol. This reaction is chiefly catalyzed by the carbonyl reductase enzyme in the liver, leading to the formation of alcohol metabolites. nih.govnih.govdrugbank.com
This metabolic process yields two main stereoisomers: a trans-alcohol form and a cis-alcohol form. nih.govdrugbank.com The trans-alcohol metabolite is the active compound responsible for the anti-inflammatory effects of loxoprofen. nih.govnih.govdrugbank.com The cis-alcohol metabolite, while also formed during this process, is considered inactive. nih.govresearchgate.net Studies have shown that the bioactivation to the active trans-alcohol form is about five times higher than that of its cis counterpart. nih.gov Carbonyl reductase 1 (CBR1) has been identified as a key enzyme in this metabolic conversion. researchgate.netnih.govresearchgate.net
Subsequent Biotransformation Pathways of cis-Loxoprofen Alcohol
Following its formation, cis-loxoprofen alcohol undergoes further metabolic changes, primarily through glucuronidation and hydroxylation, to facilitate its excretion from the body.
UDP-Glucuronosyltransferase-Mediated Glucuronidation
Glucuronidation is a significant pathway in the metabolism of loxoprofen and its alcohol metabolites. nih.govnih.gov This process involves the attachment of a glucuronic acid molecule to the drug, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov Research has identified UGT2B7 as the primary enzyme responsible for the glucuronidation of loxoprofen and its alcohol metabolites, including cis-loxoprofen alcohol. nih.govnih.govdrugbank.com This conjugation results in the formation of acyl glucuronide conjugates, which are more water-soluble and can be easily eliminated from the body. nih.gov
Cytochrome P450-Mediated Hydroxylation
Hydroxylation, another metabolic pathway, is mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Studies have shown that CYP3A4 and CYP3A5 are the major CYP isoforms involved in the hydroxylation of loxoprofen. nih.govnih.gov While loxoprofen itself can be hydroxylated, its alcohol metabolites also undergo this transformation. drugbank.comnih.gov This process, however, represents a more minor metabolic pathway compared to glucuronidation.
In Vitro Enzymatic Studies and Microsomal Biotransformation Kinetics
In vitro studies using liver microsomes from humans and various animal species have been crucial in understanding the metabolism of loxoprofen. nih.gov These studies have identified several metabolites, including the cis- and trans-alcohol forms, hydroxylated metabolites, and glucuronide conjugates. nih.govnih.gov
By incubating loxoprofen with specific recombinant CYP and UGT isoforms, researchers have pinpointed the key enzymes involved in its biotransformation. nih.gov For instance, CYP3A4 and CYP3A5 were confirmed as the primary enzymes for hydroxylation, while UGT2B7 was identified as the main catalyst for glucuronidation. nih.govnih.gov
The following table summarizes the metabolites of loxoprofen identified in in vitro studies.
| Metabolite ID | Metabolite Name | Metabolic Pathway | Key Enzymes |
| M1 | trans-alcohol loxoprofen | Reduction | Carbonyl Reductase |
| M2 | cis-alcohol loxoprofen | Reduction | Carbonyl Reductase |
| M3 | Hydroxylated loxoprofen | Hydroxylation | CYP3A4, CYP3A5 |
| M4 | Hydroxylated loxoprofen | Hydroxylation | CYP3A4, CYP3A5 |
| M5 | Loxoprofen glucuronide | Glucuronidation | UGT2B7 |
| M6 | Loxoprofen glucuronide | Glucuronidation | UGT1A4, UGT1A6, UGT1A3, UGT1A9 |
| M7 | trans-alcohol loxoprofen glucuronide | Glucuronidation | UGT2B7 |
| M8 | cis-alcohol loxoprofen glucuronide | Glucuronidation | UGT2B7 |
Influence of Enzyme Modulators on Metabolic Profiles
The metabolism of loxoprofen can be significantly altered by substances that induce or inhibit the activity of metabolic enzymes like CYPs. nih.gov For example, dexamethasone, a known inducer of CYP3A, can increase the metabolism of loxoprofen through the hydroxylation pathway. nih.govresearchgate.net This increased CYP-mediated metabolism can lead to a decrease in the concentration of the active trans-alcohol metabolite. nih.gov
Conversely, ketoconazole, a potent inhibitor of CYP3A, can slow down the hydroxylation of loxoprofen. nih.govnih.gov This inhibition can lead to an increase in the plasma concentrations of loxoprofen and its alcohol metabolites. nih.gov Such interactions highlight the potential for drug-drug interactions when loxoprofen is co-administered with CYP3A modulators, which could affect its efficacy and safety. nih.gov
Advanced Analytical Methodologies for Rac Cis Loxoprofen Alcohol Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and purification of raccis-loxoprofen alcohol from its related compounds and biological matrices. High-performance liquid chromatography (HPLC) is the cornerstone of these separation strategies, with specialized columns and techniques enabling the resolution of both diastereomers and enantiomers.
High-Performance Liquid Chromatography (HPLC) for Diastereomeric Resolution
The simultaneous analysis of loxoprofen (B1209778) and its diastereomeric alcohol metabolites, including the cis and trans forms, is routinely achieved using reversed-phase HPLC. These methods are crucial for understanding the metabolic profile of loxoprofen.
Research has demonstrated the successful separation of loxoprofen, cis-loxoprofen alcohol, and trans-loxoprofen alcohol using C18 analytical columns. researchgate.netresearchgate.netelsevierpure.com The chromatographic conditions are optimized to achieve baseline separation of these diastereomers, allowing for their individual quantification.
Table 1: HPLC Parameters for Diastereomeric Resolution of Loxoprofen and its Alcohol Metabolites
| Parameter | Condition 1 | Condition 2 |
| Analytical Column | Octadecylsilica (ODS) (250 x 4.5 mm, 5 µm) | Shim-pack VP-ODS (150 mm x 4.6 mm i.d.) |
| Mobile Phase | Acetonitrile:Water (35:65 v/v), pH 3.0 | Acetonitrile/Water (45/55, v/v) containing 0.1% formic acid |
| Flow Rate | Not Specified | Not Specified |
| Detection | UV at 220 nm | UV at 225 nm |
| Internal Standard | Ketoprofen | Ketoprofen |
| Reference | Choo et al. (2001) researchgate.net | Cho et al. (2006) researchgate.net |
Chiral Chromatography for Enantiomeric Separation
Due to the presence of multiple chiral centers, cis-loxoprofen alcohol exists as a pair of enantiomers. The separation of these enantiomers is critical for stereoselective pharmacokinetic and pharmacodynamic studies. Chiral chromatography, particularly using chiral stationary phases (CSPs), is the primary technique for this purpose.
A significant advancement in this area is the development of a chiral LC-MS/MS method capable of simultaneously separating the four stereoisomers of loxoprofen and the stereoisomers of its trans- and cis-alcohol metabolites. arabjchem.org This method utilizes a specialized chiral column to achieve enantioseparation. arabjchem.org
Table 2: Chiral HPLC Parameters for Enantiomeric Separation of cis-Loxoprofen Alcohol Stereoisomers
| Parameter | Condition |
| Analytical Column | FLM Chiral NQ(2)-RH (250 mm × 4.6 mm i.d., 5 μm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in ultrapure water (50:50, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | Mass Spectrometry (MS/MS) |
| Reference | Cao et al. (2023) arabjchem.org |
On-line Column Switching Liquid Chromatography in Metabolite Analysis
To handle complex biological samples like human serum with minimal sample preparation, on-line column switching liquid chromatography has been effectively employed. researchgate.net This technique uses a pre-column for sample cleanup and enrichment, followed by an analytical column for separation. researchgate.net This automated approach allows for the direct injection of serum samples, improving throughput and reducing manual labor. researchgate.net
In a validated method, a Shim-pack MAYI-ODS pretreatment column was used for deproteinization and trace enrichment of loxoprofen and its alcohol metabolites from human serum. researchgate.net The analytes were then transferred to a Shim-pack VP-ODS analytical column for separation and quantification. researchgate.net
Mass Spectrometry for Qualitative and Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the sensitive and selective detection and quantification of raccis-loxoprofen alcohol.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
LC-MS and LC-MS/MS have become the methods of choice for the analysis of loxoprofen and its metabolites in biological fluids due to their high selectivity and sensitivity. arabjchem.orgnih.gov These techniques provide structural information and allow for quantification at very low concentrations.
In a study exploring the metabolism of loxoprofen, LC-high-resolution mass spectrometry (LC-HRMS) was used to identify and characterize various metabolites, including cis-loxoprofen alcohol. nih.gov The accurate mass measurements provided by HRMS are invaluable for the confident identification of metabolites. nih.gov
Multiple-Reaction Monitoring (MRM) for Targeted Analysis
For quantitative analysis, tandem mass spectrometry operating in the multiple-reaction monitoring (MRM) mode offers exceptional sensitivity and specificity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the sample matrix.
A chiral LC-MS/MS method has been developed for the simultaneous quantification of the stereoisomers of loxoprofen and its alcohol metabolites, including the cis-alcohol form. arabjchem.org The MRM transitions were optimized for each analyte to ensure accurate and precise quantification. arabjchem.org
Table 3: Optimized MRM Conditions for the Analysis of cis-Loxoprofen Alcohol Stereoisomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| cis-alcohol stereoisomers | 247.1 | 203.1 |
| Reference | Cao et al. (2023) arabjchem.org |
Spectroscopic Characterization in Research Settings
Spectroscopic methods are indispensable for the structural elucidation and confirmation of pharmaceutical compounds. In the context of rac cis-Loxoprofen Alcohol, Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for its characterization.
This compound possesses a chromophore within its structure, specifically the phenylpropionic acid moiety, which allows for its detection and quantification using UV-Vis spectroscopy. While a full, detailed UV-Vis absorption spectrum for the isolated this compound is not extensively published in peer-reviewed literature, its UV absorption properties are well-utilized in chromatographic methods.
In research settings, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for the simultaneous analysis of loxoprofen and its metabolites, including the cis-alcohol form. nih.govresearchgate.netelsevierpure.com The maximum absorbance wavelength (λmax) for detection is consistently reported in the range of 220-225 nm. nih.govwho.intresearchgate.net This absorption is characteristic of the electronic transitions within the aromatic ring and carboxyl group of the molecule. The application of UV-Vis detection in HPLC provides a robust and reliable method for quantifying this compound in various biological matrices.
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λmax) | 220 nm | nih.gov |
| Column | Octadecylsilica (250x4.5 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile:Water (35:65 v/v), pH 3.0 | nih.gov |
| Detection Limit | 100 ng for all compounds | nih.gov |
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the downfield region (around 7.0-7.5 ppm). The aliphatic protons of the cyclopentyl ring and the propionic acid side chain would appear in the upfield region. A key diagnostic signal would be the proton on the carbon atom bearing the hydroxyl group in the cyclopentyl ring, the chemical shift and multiplicity of which would be crucial in confirming the cis stereochemistry relative to the methylene (B1212753) bridge.
Similarly, the ¹³C NMR spectrum would provide confirmation of the carbon skeleton. Distinct signals would be expected for the carboxyl carbon, the aromatic carbons, the carbons of the cyclopentyl ring (with the hydroxyl-bearing carbon being significantly deshielded), and the carbons of the propionic acid side chain.
| Proton Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| Aromatic (Ar-H) | 7.0 - 7.5 |
| Carbinol (CH-OH) | 3.5 - 4.5 |
| Propionic Acid (CH-COOH) | 3.5 - 4.0 |
| Cyclopentyl and Methylene (aliphatic) | 1.2 - 2.8 |
| Propionic Acid (CH₃) | ~1.5 |
Method Development and Validation for Research Applications
The development and validation of analytical methods are critical for ensuring the reliability and accuracy of data in research involving this compound. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline. jordilabs.comloesungsfabrik.dealtabrisagroup.com These validated methods are essential for quantitative analysis in various studies.
Commonly developed methods for the analysis of loxoprofen and its metabolites are based on High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Tandem Mass Spectrometry (LC-MS/MS). who.intarabjchem.org
Method development typically involves:
Column Selection: Reversed-phase columns, such as C18, are frequently used to separate loxoprofen and its more polar alcohol metabolites. nih.govwho.int
Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used. The pH and composition of the mobile phase are optimized to achieve good resolution between the parent drug and its metabolites. nih.govelsevierpure.com
Detection: As mentioned, UV detection at approximately 220 nm is common. nih.govoup.com For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is employed. arabjchem.orgdntb.gov.ua
Once developed, the method undergoes rigorous validation to demonstrate its suitability for the intended purpose. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the parent drug, other metabolites, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of loxoprofen and its metabolites, a correlation coefficient (r²) of >0.999 is typically achieved. nih.govwho.int
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples, with recoveries ideally being within 85-115%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same operator and equipment.
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. For methods analyzing loxoprofen and its metabolites, the coefficient of variation (CV%) is generally required to be below 15%. researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the analysis of loxoprofen metabolites in human serum, an LOQ of 0.1 µg/ml has been reported using HPLC-UV. researchgate.net
Recovery: The efficiency of the extraction procedure for the analyte from the sample matrix. Recoveries of over 95% have been reported for loxoprofen and its alcohol metabolites from biological samples. nih.gov
| Validation Parameter | Reported Finding | Reference |
|---|---|---|
| Linearity (Correlation Coefficient) | 0.999 | nih.gov |
| Precision (CV%) | < 10% | nih.gov |
| Recovery | > 96% | nih.gov |
| Linearity Range (Plasma) | 200 - 15000 ng/ml | nih.gov |
| Linearity Range (Urine) | 500 - 50000 ng/ml | nih.gov |
Mechanistic Investigations of Biotransformation Stereoselectivity
Enantioselective and Diastereoselective Metabolism of Loxoprofen (B1209778)
Loxoprofen is a prodrug that undergoes metabolic activation to its pharmacologically active form. nih.govdrugbank.com The primary metabolic pathway is the reduction of the ketone group on the cyclopentyl ring to a hydroxyl group, forming alcohol metabolites. nih.govresearchgate.net This reduction is highly stereoselective, producing two main diastereomeric alcohol metabolites: a trans-alcohol form and a cis-alcohol form. nih.govnih.gov
Research has shown that the formation of the trans-alcohol metabolite is significantly favored over the cis-alcohol metabolite. nih.govnih.gov In studies using human liver microsomes, the bioactivation of loxoprofen to its active trans-alcohol metabolite was observed to be approximately five times higher than the formation of the inactive cis-alcohol isomer. nih.gov This preferential formation of the trans-alcohol metabolite is a critical step in the drug's mechanism of action, as this is the primary active form that inhibits cyclooxygenase enzymes. nih.govdrugbank.com
Further detailed investigations in rat models, after administering individual isomers, have elucidated the specific stereochemical requirements for these transformations:
Chiral Inversion : The chiral center in the propionic acid side chain undergoes inversion, but this process is selective. It has been observed to occur only for the (2R)-isomers, converting them to their corresponding (2S)-isomers. For example, the (1'S,2R)-isomer inverts to the (1'S,2S)-isomer, and the (1'R,2R)-isomer inverts to the (1'R,2S)-isomer. nih.gov The (1'S,2S)-isomer, conversely, does not undergo this inversion. nih.gov
Ketone Reduction : The reduction of the cyclopentanone (B42830) ring is also highly stereospecific. This metabolic step occurs only for the (1'R)-isomers of loxoprofen, leading to the formation of trans-alcohol metabolites. nih.gov Specifically, the (1'R,2R)-isomer is reduced to the (2'S,1'R,2R)-trans-alcohol, and the (1'R,2S)-isomer is reduced to the (2'S,1'R,2S)-trans-alcohol. nih.gov Studies also indicate a stereo preference for the (2S)-configuration in the formation of the trans-alcohol metabolite. researchgate.net
This combined stereoselectivity in both chiral inversion and ketone reduction results in a significant difference in the metabolic fate and elimination rates of the four loxoprofen stereoisomers. nih.gov
| Metabolic Transformation | Stereoisomer Specificity | Resulting Metabolite |
| Chiral Inversion | Occurs only to (2R)-isomers | (2S)-isomers |
| Ketone Reduction | Occurs only to (1'R)-isomers | trans-Alcohol metabolites |
Enzyme-Substrate Interactions Governing Stereochemical Outcomes
The stereoselective metabolism of loxoprofen to its alcohol metabolites is primarily catalyzed by carbonyl reductase (CR) enzymes in the liver and other tissues. nih.govdrugbank.comnih.gov These enzymes facilitate the reduction of the carbonyl group on the cyclopentanone ring. nih.govresearchgate.net The specific isoforms of carbonyl reductase and their active site topography are responsible for the preferential formation of the trans-alcohol metabolite over the cis-alcohol form. nih.gov The interaction between the enzyme's active site and the specific stereoconfiguration of the loxoprofen isomer dictates the stereochemical outcome of the reduction.
The subsequent phase II metabolism involves the glucuronidation of both the parent drug and its alcohol metabolites. nih.govdrugbank.com UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, are the major isoforms responsible for catalyzing the conjugation of glucuronic acid to loxoprofen and its cis- and trans-alcohol metabolites. nih.govdrugbank.com
| Enzyme System | Metabolic Role | Metabolites Formed |
| Carbonyl Reductase (CR) | Reduction of cyclopentanone ring | trans-Loxoprofen Alcohol (active), cis-Loxoprofen Alcohol (inactive) |
| Cytochrome P450 (CYP3A4/5) | Hydroxylation of loxoprofen | Inactive hydroxylated metabolites |
| UDP-glucuronosyltransferase (UGT2B7) | Glucuronidation | Glucuronide conjugates of loxoprofen, cis-alcohol, and trans-alcohol |
Comparative Metabolic Studies of cis- and trans-Alcohol Metabolites
Comparative studies of the cis- and trans-alcohol metabolites of loxoprofen consistently highlight the pharmacological significance of the trans-diastereomer. The trans-alcohol metabolite is the active form of the drug, responsible for its anti-inflammatory effects through the potent inhibition of cyclooxygenase enzymes. nih.govresearchgate.netnih.gov In contrast, the cis-alcohol metabolite is considered to be inactive or possess very little pharmacological activity. drugbank.comresearchgate.net
The metabolic disposition also differs between the two alcohol isomers. The formation of the trans-alcohol metabolite is the predominant pathway, with in vitro studies showing its production to be about five times higher than that of the cis-form. nih.gov In vivo pharmacokinetic studies in rats also confirm that the trans-alcohol form is the primary metabolite observed in plasma after administration of loxoprofen. researchgate.netnih.gov
Both cis- and trans-alcohol metabolites are substrates for further phase II metabolism. They undergo glucuronidation, a process catalyzed mainly by the UGT2B7 isoform, to form their respective glucuronide conjugates (Lox-OH-glucuronides) which are then excreted. nih.govdrugbank.com This conjugation is an important step in the clearance of the alcohol metabolites.
| Metabolite | Relative Formation | Pharmacological Activity | Subsequent Metabolism |
| trans-Loxoprofen Alcohol | Major metabolite (approx. 5x higher than cis-form) nih.gov | Active (inhibits cyclooxygenase) nih.gov | Glucuronidation via UGT2B7 nih.gov |
| cis-Loxoprofen Alcohol | Minor metabolite | Inactive drugbank.comresearchgate.net | Glucuronidation via UGT2B7 nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
